molecular formula C10H6F3IN2O2 B12818478 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

Cat. No.: B12818478
M. Wt: 370.07 g/mol
InChI Key: UOHVTUQHAAEEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is unique due to the combination of iodine, nitro, and trifluoroethyl groups on the indole core. This unique structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H6F3IN2O2

Molecular Weight

370.07 g/mol

IUPAC Name

2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

InChI

InChI=1S/C10H6F3IN2O2/c11-10(12,13)5-15-7-2-1-3-8(16(17)18)6(7)4-9(15)14/h1-4H,5H2

InChI Key

UOHVTUQHAAEEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2CC(F)(F)F)I)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.